

improving the resolution between Sofosbuvir and impurity C in reverse-phase HPLC

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Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B10800363*

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Technical Support Center: Sofosbuvir Analysis

Welcome to the technical support center for the chromatographic analysis of Sofosbuvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Sofosbuvir, with a specific focus on improving the resolution from its closely related diastereomeric impurity, Impurity C.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are Sofosbuvir and Impurity C, and why is their separation challenging?

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C.[1][2][3] Impurity C is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and weight but a different spatial arrangement of atoms.[4][5][6][7] Diastereomers often have very similar physicochemical properties, making their separation by chromatography challenging. Achieving adequate resolution is critical for accurately quantifying the purity of Sofosbuvir in bulk drug substances and finished pharmaceutical products, as required by regulatory agencies.[5]

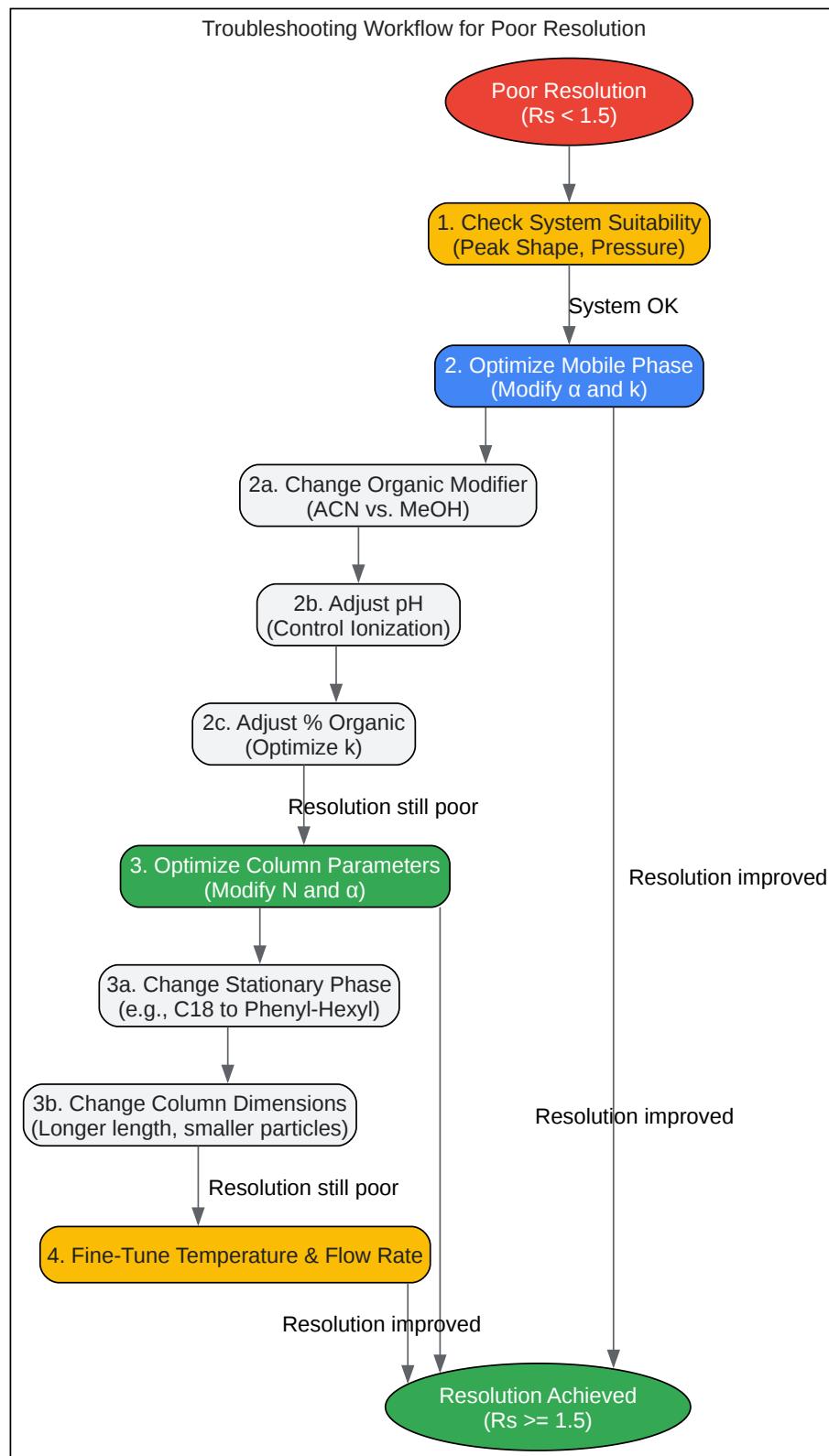
Table 1: Physicochemical Properties of Sofosbuvir and Impurity C

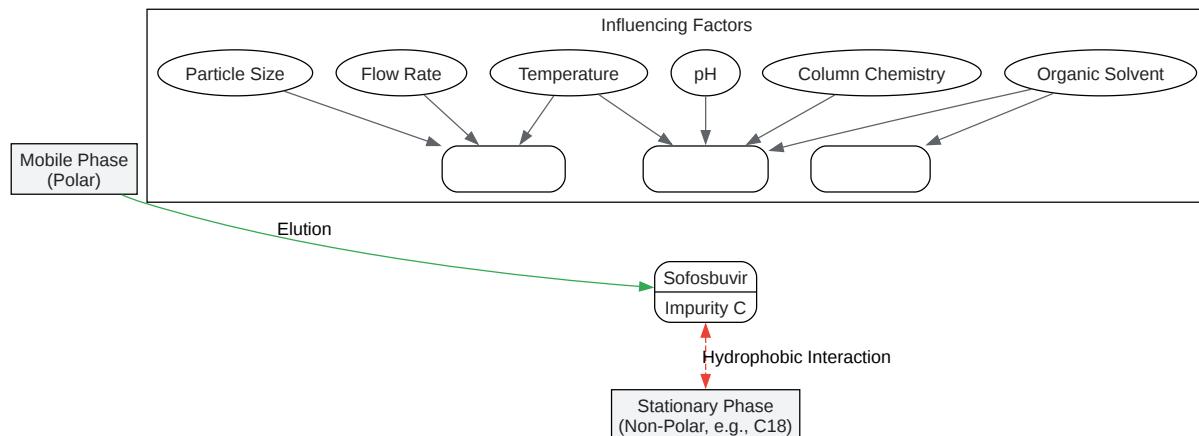
Property	Sofosbuvir	Impurity C	Reference
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P	C ₂₂ H ₂₉ FN ₃ O ₉ P	[4][5][6]
Molecular Weight	~529.5 g/mol	~529.5 g/mol	[4][5][6]
IUPAC Name	Isopropyl (2S)-2- [[[(2R,3R,4R,5R)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyl- tetrahydrofuran-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate	propan-2-yl (2R)-2- [[[(2R,3R,4R,5R)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate	[4][5]
Nature	Diastereomers	Diastereomers	-

Q2: My resolution between Sofosbuvir and Impurity C is poor (<1.5). Where should I start troubleshooting?

Poor resolution in HPLC is primarily addressed by optimizing three key factors: Selectivity (α), Efficiency (N), and Retention Factor (k).[8][9] Selectivity is the most powerful tool for improving the resolution of closely eluting peaks.[8]

Start by systematically evaluating your method parameters. The following workflow provides a logical approach to troubleshooting.





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